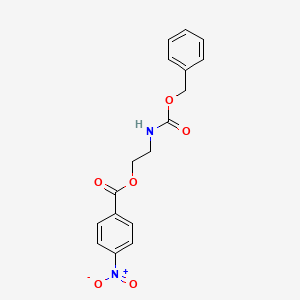

Z-beta-Ala-ONp

Description

Historical Evolution of Activated Esters in Amide Bond Formation

The formation of an amide bond between two amino acids is the fundamental reaction in peptide synthesis. However, the direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process that requires activation of the carboxyl group. The history of peptide synthesis is, therefore, intrinsically linked to the development of methods to activate carboxylic acids for efficient amide bond formation.

Early approaches in the 20th century laid the groundwork for peptide chemistry. Notably, the introduction of the benzyloxycarbonyl (Z or Cbz) protecting group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement. peptide.com This allowed for the temporary protection of the amino group of one amino acid while its carboxyl group was activated for coupling with another amino acid.

The concept of "activated esters" emerged as a significant advancement. These are esters with electron-withdrawing groups in the alcohol portion, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine. This strategy provides a stable yet reactive intermediate that can be isolated and purified before the final coupling step, offering greater control over the reaction. The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the early 1960s revolutionized the field, enabling the rapid and automated synthesis of long peptides. peptide.com SPPS heavily relies on the use of activated amino acid derivatives to drive the coupling reactions to completion.

Over the decades, a variety of activating agents and strategies have been developed, each with its own advantages. These include the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) to form in situ activated esters. The evolution of these methods has been driven by the need for higher yields, reduced side reactions such as racemization, and compatibility with a wide range of amino acid side chains.

Role of Z-beta-Ala-ONp as a Crucial Building Block in Modern Peptide Chemistry

This compound, or N-benzyloxycarbonyl-beta-alanine p-nitrophenyl ester, is a specialized building block that finds its application in modern peptide chemistry, particularly in the synthesis of peptides containing β-amino acids. Natural proteins are composed of α-amino acids, but peptides incorporating β-amino acids (β-peptides) have garnered significant interest due to their unique structural properties and resistance to enzymatic degradation. innovations-report.com

The "Z" (benzyloxycarbonyl) group serves as a protecting group for the amino terminus of β-alanine. This protection is crucial to prevent unwanted side reactions and to ensure that the amino acid is added in the correct sequence. The benzyloxycarbonyl group is a well-established protecting group in solution-phase peptide synthesis due to its stability under various coupling conditions and its relatively straightforward removal by catalytic hydrogenation. peptide.com

The "ONp" (p-nitrophenyl ester) is the activated ester component of the molecule. The p-nitrophenyl group is a good leaving group, facilitating the aminolysis reaction with the free amino group of another amino acid or a growing peptide chain. This activation strategy allows for a clean and efficient coupling reaction.

The incorporation of β-alanine into a peptide chain can induce specific secondary structures, such as helices and sheets, that are distinct from those formed by α-amino acids. innovations-report.com Therefore, this compound serves as a valuable reagent for chemists seeking to create novel peptide architectures with tailored biological activities. These β-peptides have potential applications in drug discovery and materials science. innovations-report.com The use of pre-activated building blocks like this compound simplifies the synthetic process, particularly in solution-phase synthesis where the purification of intermediates is a critical step.

Below is a data table summarizing the key components of this compound and their functions:

| Component | Chemical Name | Abbreviation | Function |

| Protecting Group | Benzyloxycarbonyl | Z or Cbz | Protects the N-terminus of β-alanine |

| Amino Acid | β-Alanine | beta-Ala | Provides the β-amino acid backbone |

| Activating Group | p-Nitrophenyl ester | ONp | Activates the C-terminus for amide bond formation |

Structural and Mechanistic Overview of p-Nitrophenyl Esters in Organic Reactions

The effectiveness of p-nitrophenyl esters as activating groups in amide bond formation stems from their specific electronic and structural properties. The p-nitrophenyl group contains a strongly electron-withdrawing nitro group (-NO2) at the para position of the phenyl ring.

This nitro group exerts a powerful -I (inductive) and -R (resonance) effect, pulling electron density away from the ester carbonyl group. This electron withdrawal significantly increases the partial positive charge on the carbonyl carbon, making it highly electrophilic and thus more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of an amine.

The general mechanism for the aminolysis of a p-nitrophenyl ester proceeds through a tetrahedral intermediate. The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the ester. This leads to the formation of a transient, unstable tetrahedral intermediate. The intermediate then collapses, with the expulsion of the p-nitrophenoxide ion, which is a relatively stable leaving group due to the resonance stabilization of the negative charge by the nitro group. The final products are the desired amide and p-nitrophenol.

The reaction can be summarized in the following steps:

Nucleophilic Attack: The amino group of the incoming amino acid attacks the electrophilic carbonyl carbon of the p-nitrophenyl ester.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed, containing a negatively charged oxygen and a positively charged nitrogen.

Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and breaking the C-O bond of the ester.

Departure of the Leaving Group: The p-nitrophenoxide ion is expelled as the leaving group.

Proton Transfer: A final proton transfer step yields the neutral amide and p-nitrophenol.

The reactivity of p-nitrophenyl esters can be influenced by the solvent and the basicity of the attacking amine. The stability of the p-nitrophenoxide leaving group is a key thermodynamic driving force for the reaction, ensuring that the equilibrium lies far to the side of the amide product.

Below is a data table illustrating the key electronic effects in p-nitrophenyl esters:

| Electronic Effect | Description | Consequence |

| Inductive Effect (-I) | The electronegative nitro group pulls electron density through the sigma bonds. | Increases the electrophilicity of the carbonyl carbon. |

| Resonance Effect (-R) | The nitro group delocalizes the electron density of the phenyl ring through resonance. | Further increases the electrophilicity of the carbonyl carbon and stabilizes the p-nitrophenoxide leaving group. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16N2O6 |

|---|---|

Molecular Weight |

344.32 g/mol |

IUPAC Name |

2-(phenylmethoxycarbonylamino)ethyl 4-nitrobenzoate |

InChI |

InChI=1S/C17H16N2O6/c20-16(14-6-8-15(9-7-14)19(22)23)24-11-10-18-17(21)25-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21) |

InChI Key |

FOWQACOHHLSFGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Z Beta Ala Onp

Classical Approaches to Z-beta-Ala-ONp Synthesis

The foundational method for synthesizing this compound involves the esterification of N-benzyloxycarbonyl-β-alanine (Z-beta-Ala-OH) with p-nitrophenol (H-ONp). This transformation is classically achieved using a carbodiimide (B86325) coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC). peptide.comuni-kiel.de The reaction proceeds by the activation of the carboxylic acid group of Z-beta-Ala-OH by DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of p-nitrophenol, resulting in the desired p-nitrophenyl ester and the byproduct, N,N'-dicyclohexylurea (DCU).

The general reaction scheme is as follows:

Z-beta-Ala-OH + H-ONp + DCC → this compound + DCU

This reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc), to prevent hydrolysis of the activated intermediate and the final product. The DCU byproduct is largely insoluble in these solvents and can be substantially removed by filtration. rsc.org

To enhance the reaction rate and minimize potential side reactions, additives are often incorporated. One such common additive is 1-Hydroxybenzotriazole (B26582) (HOBt), which can react with the O-acylisourea intermediate to form an active ester of HOBt. This new intermediate is less prone to racemization and reacts efficiently with the alcohol to form the final product. rsc.orgnih.gov

Another key component in classical approaches is the use of a catalytic amount of a base, such as 4-(N,N-dimethylamino)pyridine (DMAP). DMAP acts as a potent acylation catalyst, significantly accelerating the esterification process. bachem.com

Table 1: Typical Reagents and Solvents in Classical this compound Synthesis

| Role | Reagent/Solvent | Function |

| Starting Material | N-benzyloxycarbonyl-β-alanine (Z-beta-Ala-OH) | Carboxylic acid component |

| Starting Material | p-Nitrophenol (H-ONp) | Alcohol component |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid |

| Additive (Optional) | 1-Hydroxybenzotriazole (HOBt) | Minimizes side reactions and racemization |

| Catalyst (Optional) | 4-(N,N-Dimethylamino)pyridine (DMAP) | Accelerates the esterification reaction |

| Solvent | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Provides a reaction medium and facilitates byproduct removal |

Optimized Conditions and High-Yield Strategies for this compound Formation

To improve the efficiency and yield of this compound synthesis, several optimization strategies have been developed. These strategies focus on the choice of coupling reagents, reaction conditions, and the use of more effective catalysts.

While DCC is a classical coupling agent, its use can sometimes be complicated by the removal of the DCU byproduct. rsc.org Alternative carbodiimides, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), offer the advantage of forming a water-soluble urea (B33335) byproduct, which simplifies purification, particularly in aqueous work-up procedures. peptide.com

More advanced and highly efficient coupling reagents, often referred to as uronium or phosphonium (B103445) salts, have become popular in peptide synthesis and can be applied to the formation of activated esters like this compound. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and rapid reaction times, often leading to higher yields and cleaner reaction profiles. acs.org These reagents typically require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to facilitate the reaction. bachem.com

The optimization of reaction parameters such as temperature, solvent, and stoichiometry is crucial for maximizing the yield. While many coupling reactions are performed at room temperature, initial activation at 0°C can sometimes be beneficial in minimizing side reactions. The choice of solvent can also influence the reaction rate and solubility of reactants and byproducts. Aprotic polar solvents like dimethylformamide (DMF) are often used with uronium and phosphonium salt reagents.

The use of DMAP as a catalyst is a well-established method for achieving high yields in esterification reactions. bachem.com Its mechanism involves the formation of a highly reactive N-acylpyridinium intermediate. The combination of a carbodiimide with a catalytic amount of DMAP is a powerful strategy for the synthesis of this compound.

Table 2: Comparison of Coupling Reagents for Potential High-Yield Synthesis

| Coupling Reagent | Type | Key Advantages | Common Base |

| DCC | Carbodiimide | Cost-effective, well-established | N/A (or catalytic DMAP) |

| EDC | Carbodiimide | Water-soluble byproduct | N/A (or catalytic DMAP) |

| HBTU | Aminium Salt | High reactivity, fast reactions | DIPEA, NMM |

| HATU | Aminium Salt | Very high reactivity, low racemization | DIPEA, NMM |

Advancements in Purification and Characterization Techniques for this compound in Research Applications

The purity of this compound is paramount for its successful use in subsequent research applications, primarily in peptide synthesis. Therefore, robust purification and characterization techniques are essential.

Following the synthesis, the crude product is typically subjected to a series of purification steps. The initial removal of the DCU byproduct from DCC-mediated reactions is achieved by filtration. A subsequent aqueous work-up is often employed to remove any water-soluble impurities. This involves washing the organic layer containing the product with dilute acid (e.g., HCl) to remove any residual base, followed by a wash with a weak base (e.g., sodium bicarbonate solution) to remove unreacted Z-beta-Ala-OH, and finally with brine to remove residual salts.

The primary method for obtaining highly pure this compound is recrystallization. Common solvent systems for recrystallization include ethyl acetate/hexane or dichloromethane/hexane. The choice of solvent depends on the solubility characteristics of the compound and the impurities.

For more challenging purifications or to obtain analytical-grade material, column chromatography is employed. Silica gel is the standard stationary phase, and a gradient of solvents, such as ethyl acetate in hexane, is used to elute the product.

The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the molecular structure of the compound. The chemical shifts, integration of proton signals, and the number of carbon signals should be consistent with the expected structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic functional groups present in the molecule. Key vibrational bands to be observed include the ester carbonyl (C=O) stretch, the carbamate (B1207046) carbonyl (C=O) stretch, the nitro group (NO₂) stretches, and the N-H stretch of the carbamate.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound, providing further confirmation of its identity.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for assessing the purity of the final product. A sharp, single peak under appropriate chromatographic conditions indicates a high degree of purity.

Table 3: Analytical Techniques for the Characterization of this compound

| Technique | Information Obtained |

| ¹H and ¹³C NMR | Molecular structure confirmation and purity assessment |

| FTIR | Identification of functional groups |

| Mass Spectrometry | Molecular weight determination |

| HPLC | Purity assessment and quantification |

Application of Z Beta Ala Onp in Peptide and Peptidomimetic Synthesis

Fundamental Principles of Activated Ester Coupling Mediated by Z-beta-Ala-ONp

The core of this compound's function in peptide synthesis lies in the principle of activated ester coupling. The p-nitrophenyl group is an effective leaving group, rendering the carbonyl carbon of the beta-alanine (B559535) residue highly electrophilic. This activation facilitates the nucleophilic attack by the free amino group of another amino acid or peptide, leading to the formation of a new peptide bond. thieme-connect.de

The reaction proceeds through a two-step mechanism involving a tetrahedral intermediate. thieme-connect.de The rate of this aminolysis is influenced by the electronic properties of the activating group; the electron-withdrawing nature of the p-nitrophenyl group significantly enhances the reactivity of the ester compared to simple alkyl esters. thieme-connect.de This increased reactivity allows the coupling reaction to proceed under mild conditions, which is crucial for minimizing side reactions such as racemization, a common issue in peptide synthesis. sci-hub.se The Z-protecting group on the beta-alanine ensures that self-polymerization does not occur and allows for the selective formation of the desired peptide sequence. bachem.comwiley-vch.de

The choice of solvent and the presence of additives can further influence the efficiency of the coupling reaction. While this compound can be used in various organic solvents, the reaction conditions are often optimized to ensure the solubility of all reactants and to facilitate the removal of byproducts. thieme-connect.de

Solution-Phase Peptide Synthesis Strategies Incorporating this compound

In solution-phase peptide synthesis (SPPS), all reactions are carried out in a homogeneous solution, allowing for the purification of intermediates at each step. bachem.com this compound is well-suited for this approach due to its crystalline nature and stability, which facilitate its handling and purification. thieme-connect.de

Stepwise Elongation Using this compound

Stepwise elongation involves the sequential addition of single amino acid residues to a growing peptide chain. In this strategy, this compound can be used to introduce a beta-alanine residue at a specific position in the peptide sequence. The process begins with an amino acid or peptide with a free amino group, which reacts with this compound. Following the coupling reaction, the Z-group is removed from the newly incorporated beta-alanine residue to expose a new amino group, ready for the next coupling step. This cycle of coupling and deprotection is repeated until the desired peptide is synthesized.

The use of activated esters like this compound in stepwise solution-phase synthesis offers good control over the reaction and allows for the synthesis of well-defined peptide sequences. researchgate.net

Fragment Condensation Approaches with this compound

Fragment condensation is a strategy where pre-synthesized peptide fragments are coupled together to form a larger peptide. This approach can be more efficient for the synthesis of long peptides. This compound can be incorporated into a peptide fragment, which is then activated for coupling with another fragment. For instance, a peptide fragment with a C-terminal beta-alanine can be converted to its p-nitrophenyl ester to facilitate coupling with another fragment containing a free N-terminal amino group.

However, fragment condensation with activated esters carries a higher risk of racemization, especially if the C-terminal amino acid of the acylating fragment is chiral. sci-hub.se The use of beta-alanine, which is achiral, at the C-terminus of a fragment can circumvent this issue.

Solid-Phase Peptide Synthesis Methodologies Utilizing this compound

Solid-phase peptide synthesis (SPPS) has become the dominant method for peptide synthesis due to its efficiency and amenability to automation. scielo.br In SPPS, the growing peptide chain is anchored to an insoluble polymer support, and reagents are added in solution. nih.gov

Resin-Bound Substrate Reactions with this compound

In SPPS, this compound can be used to couple a beta-alanine residue to a resin-bound amino acid or peptide. The N-terminal protecting group of the resin-bound peptide is first removed, and then a solution of this compound is added to initiate the coupling reaction. The excess reagents and byproducts are subsequently removed by washing the resin. nih.gov

The efficiency of this coupling step can be monitored using various qualitative and quantitative tests to ensure complete reaction before proceeding to the next step. researchgate.net In cases of incomplete coupling, a second coupling step can be performed. researchgate.net The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can sometimes be employed to improve coupling efficiency, although this is more common with carbodiimide-mediated couplings. sci-hub.sechempep.com

Mitigation of Challenges in Solid-Phase Coupling with this compound

While SPPS is highly effective, challenges can arise, particularly with "difficult" sequences that may lead to incomplete reactions. These issues can stem from factors like steric hindrance or the formation of secondary structures in the growing peptide chain that limit reagent accessibility. biotage.com

When using this compound, incomplete coupling can lead to deletion sequences in the final product. To mitigate this, several strategies can be employed:

Increased Reagent Concentration: Using a higher concentration of this compound can help drive the reaction to completion. biotage.com

Double Coupling: Repeating the coupling step with a fresh portion of this compound can ensure that all available amino groups have reacted. biotage.com

Choice of Resin: The properties of the solid support, such as its swelling capacity in different solvents, can impact reaction efficiency. Selecting an appropriate resin is crucial for successful SPPS. ru.nl

One notable side reaction in SPPS is aspartimide formation, which can occur with aspartic acid residues under basic conditions. chempep.com While this compound itself does not directly cause this, the repetitive basic treatments for Fmoc group removal in Fmoc-based SPPS can promote this side reaction. chempep.com Careful selection of protecting group strategies and reaction conditions is therefore essential for synthesizing high-quality peptides.

Chemo- and Regioselective Applications of this compound in Complex Molecular Architectures

The chemical reactivity of this compound allows for its chemo- and regioselective application in the synthesis of complex molecules. The activated ester selectively reacts with primary and secondary amines over other nucleophilic functional groups that may be present in a molecule, such as hydroxyl or thiol groups, especially under controlled conditions.

This selectivity is crucial when building complex molecular architectures where multiple functional groups are present. For instance, in the synthesis of a peptide-cellulose conjugate, an N-protected β-alanine was introduced to cellulose (B213188). The subsequent coupling of a protected hexapeptide to the β-amino groups of the modified cellulose was achieved with high selectivity. researchgate.net

The Z-protecting group on the β-alanine nitrogen ensures that it does not participate in the coupling reaction, and the ONp ester directs the reaction to the desired amino component. Following the coupling, the protecting groups can be removed to reveal the final complex molecule. This level of control is essential for the convergent synthesis of well-defined, multifunctional molecules.

Below is a table summarizing the key applications and considerations for this compound in peptide synthesis:

| Application Area | Key Role of this compound | Relevant Findings/Considerations |

| β-Peptide and β-Peptidomimetic Synthesis | Serves as an activated building block for incorporating β-alanine. | Facilitates peptide bond formation under mild conditions; compatible with both solution-phase and solid-phase synthesis. |

| Stereochemical Control | The use of the ONp ester helps to minimize racemization during coupling. | While β-alanine is achiral, maintaining stereochemical integrity is crucial when using substituted analogs. |

| Conformationally Constrained Peptides | Incorporation of the β-alanine unit can induce specific secondary structures like turns. | Enables the synthesis of peptides with reduced conformational flexibility, leading to enhanced biological properties. |

| Complex Molecular Architectures | Allows for chemo- and regioselective coupling with amine groups. | The activated ester preferentially reacts with amines over other nucleophiles, enabling the construction of intricate molecules. |

Mechanistic Investigations of Z Beta Ala Onp Reactivity

Detailed Analysis of Nucleophilic Acyl Substitution Mechanisms Involving Z-beta-Ala-ONp

The primary reaction pathway for this compound is nucleophilic acyl substitution. This type of reaction involves the replacement of a leaving group on an acyl compound with a nucleophile. byjus.com In this compound, the acyl group is the N-protected β-alanine moiety, and the leaving group is the p-nitrophenoxy group (-ONp). The p-nitrophenyl group is an effective leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting p-nitrophenoxide anion. rsc.org

The reaction mechanism proceeds through a two-stage process: vanderbilt.edu

Nucleophilic Attack: A nucleophile, such as the amino group of an amino acid or amine, attacks the electrophilic carbonyl carbon of this compound. This carbon is electrophilic because of the dipole created by the highly electronegative oxygen atom of the carbonyl group (C=O). futurelearn.com This attack results in the formation of a transient, high-energy tetrahedral alkoxide intermediate. libretexts.org

Leaving Group Expulsion: The tetrahedral intermediate is unstable and collapses. The negative charge on the alkoxide oxygen reforms the C=O double bond, leading to the expulsion of the p-nitrophenoxide leaving group. libretexts.org This step yields the final amide product and the p-nitrophenoxide anion.

Kinetic Studies on Reactions Employing this compound

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For reactions involving this compound and similar active esters, kinetics are typically studied under pseudo-first-order conditions, particularly when using substrates with poor solubility in aqueous media. nih.gov

Influence of Nucleophile Structure on Reaction Rates

The structure and properties of the attacking nucleophile significantly impact the rate of amide bond formation with this compound. The rate is directly related to the nucleophilicity of the attacking species; stronger nucleophiles react faster. youtube.com

In the context of peptide synthesis, where the nucleophile is an amino acid or peptide, its structure, steric hindrance, and electronic properties are critical. Studies on similar Z-protected p-nitrophenyl esters (Z-L-X-ONp) have shown that the nature of the amino acid side chain influences reactivity. For instance, in studies involving peptide-gold nanoparticle catalysts, the rate of cleavage of Z-protected esters was found to be highly dependent on the hydrophobicity of the substrate's amino acid residue. nih.govcore.ac.uk Highly hydrophobic substrates like Z-L-Leu-ONp and Z-L-Phe-ONp were cleaved most efficiently in specific regions of the catalyst's peptide monolayer. nih.govcore.ac.uk This suggests that interactions between the nucleophile and the substrate's side chain can affect the reaction rate by influencing substrate binding and orientation.

| Nucleophile Characteristic | Effect on Reaction Rate with this compound | Rationale |

| Basicity | Increases | A more basic nucleophile is generally a stronger nucleophile, leading to a faster initial attack on the carbonyl carbon. |

| Steric Hindrance | Decreases | Bulky groups on or near the nucleophilic atom (alpha- and beta-branching) hinder its approach to the electrophilic carbonyl carbon, slowing the reaction. youtube.com |

| Hydrophobicity | Can Increase or Decrease | Depending on the reaction environment and catalyst, hydrophobic interactions can either promote substrate binding, accelerating the rate, or cause aggregation that hinders the reaction. nih.govcore.ac.uk |

| Charge | Increases (for negative charge) | Anionic nucleophiles (e.g., R-NH⁻) are significantly more reactive than their neutral counterparts (R-NH₂). lscollege.ac.in |

Solvent Effects on Amide Bond Formation with this compound

The choice of solvent is crucial in amide bond formation as it can influence the stability of reactants, intermediates, and transition states, thereby affecting reaction rates. scispace.comnsf.gov For nucleophilic acyl substitution, polar aprotic solvents are often preferred. youtube.com

Solvents like DMF, NMP, and CH₂Cl₂ are common in peptide synthesis but are facing increased scrutiny due to toxicity and environmental concerns. scispace.comnsf.gov The effect of a solvent is complex; it can stabilize charged intermediates and transition states. Protic solvents, for example, can form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it but also reduces its reactivity and slows the reaction. youtube.comnih.gov Aprotic polar solvents can still solvate the necessary ions without strongly hydrogen-bonding to the nucleophile, allowing it to remain more reactive. youtube.com The isomerization of amide bonds, a related process, shows a strong dependence on the solvent's ability to donate hydrogen bonds, with rates being slower in protic solvents like water. nih.gov

| Solvent Type | Examples | General Effect on Amide Formation with this compound |

| Polar Aprotic | DMF, Acetonitrile (MeCN), THF | Generally favorable; they solvate cations well and leave the nucleophile relatively "bare" and reactive, often leading to faster rates. youtube.com |

| Polar Protic | Water, Ethanol | Can slow the reaction by forming strong hydrogen bonds with the nucleophile, reducing its reactivity. youtube.comnih.gov Water can also act as a competing nucleophile, leading to hydrolysis of the ester. |

| Nonpolar | Toluene, Hexane | Generally poor solvents for the charged intermediates involved in the reaction, often leading to very slow or no reaction. |

| Chlorinated | Dichloromethane (B109758) (CH₂Cl₂), Chloroform | Commonly used due to good solubility of reactants, but present safety and environmental issues. scispace.com |

Catalysis and Rate Acceleration in this compound Coupling Reactions

To improve the efficiency of amide bond formation, various catalytic strategies are employed to accelerate the reaction between this compound and a nucleophile.

Role of Basic Additives and Activators

The addition of bases is a common method to accelerate nucleophilic acyl substitution reactions. byjus.com These additives can function in several ways:

Deprotonation of the Nucleophile: A base can deprotonate the incoming nucleophile (e.g., the ammonium (B1175870) salt of an amino acid ester), increasing its nucleophilicity and thus its reaction rate. lscollege.ac.in

General Base Catalysis: A base can assist in proton removal from the nucleophile as it attacks the carbonyl carbon, stabilizing the transition state.

Preventing Protonation: In peptide couplings, bases like N-methylmorpholine (NMM) or triethylamine (B128534) (Et₃N) are used to neutralize the proton released during amide bond formation, preventing the protonation and deactivation of other amine nucleophiles in the reaction mixture.

The choice of base is important, as highly basic conditions can lead to side reactions. The pKa of the leaving group must be lower than that of the nucleophile for the reaction to proceed favorably under basic conditions. lscollege.ac.in

Emerging Catalytic Systems for Enhanced this compound Utilization

Modern research focuses on developing novel catalytic systems that offer higher efficiency, selectivity, and greener reaction conditions.

One prominent area is the use of peptide–gold nanoparticle (Pep-Au-NP) conjugates as artificial enzymes or "nanozymes". nih.gov These systems can create microenvironments that enhance catalytic activity. For instance, studies on gold nanoparticles functionalized with histidine-containing peptides have demonstrated significant rate acceleration in the hydrolysis of Z-protected p-nitrophenyl esters. nih.gov The catalytic efficiency of these nanozymes was found to depend on the positioning of the catalytic histidine residue within the peptide monolayer and the hydrophobicity of the substrate. nih.govcore.ac.uk Such systems can be designed to be highly specific and can operate in aqueous solutions, offering a green alternative to traditional organic solvents. core.ac.uk

Other emerging systems for amide bond formation include those based on palladium (Pd/C) and other transition metals, which can catalyze coupling reactions under various conditions. mdpi.comnih.gov While often used for different types of coupling reactions (like Suzuki-Miyaura), the principles of metal catalysis are being increasingly applied to amide bond formation, aiming to avoid the use of stoichiometric activating agents and reduce waste. scispace.commdpi.com

Advanced Methodological Developments and Innovations with Z Beta Ala Onp

Orthogonal Protection Strategies Compatible with Z-beta-Ala-ONp Chemistry

In complex chemical syntheses, particularly in peptide chemistry, orthogonal protection strategies are essential. organic-chemistry.org An orthogonal system allows for the selective removal of one protecting group in the presence of others, which remain intact. organic-chemistry.org The chemistry of this compound, which features the benzyloxycarbonyl (Z) protecting group, is compatible with several other widely used protecting groups, enabling its integration into sophisticated, multi-step synthetic plans.

The Z group is a urethane-type protection that is characteristically stable under the mild acidic and basic conditions used to remove tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, respectively. wiley-vch.deug.edu.pl This stability makes it an ideal component of an orthogonal scheme. The Boc group, which is labile to mild acids like trifluoroacetic acid (TFA), was developed as a protecting group orthogonal to the Z group. wiley-vch.de Similarly, the Fmoc group, removed by treatment with a mild base such as piperidine, is also orthogonal to the acid- and hydrogenation-sensitive Z group. researchgate.netpeptide.com

This orthogonality allows for precise control during synthesis. For example, in solid-phase peptide synthesis (SPPS), an amino acid with Fmoc protection on its alpha-amino group and a Z-protected side chain can be utilized. The temporary Fmoc group is removed at each cycle of peptide elongation, while the Z group remains as a permanent protecting group until final cleavage with strong acid or hydrogenolysis. researchgate.netpeptide.com this compound can be used to introduce a Z-protected β-alanine residue into a growing peptide chain where other residues are protected with acid- or base-labile groups. wiley-vch.de

Table 1: Comparison of Orthogonal Protecting Groups Compatible with Z-Chemistry

| Protecting Group | Abbreviation | Common Cleavage Conditions | Orthogonality to Z-Group |

|---|---|---|---|

| Benzyloxycarbonyl | Z, Cbz | Catalytic hydrogenolysis; strong acids (HBr/AcOH, HF) ug.edu.plpeptide.com | - |

| tert-Butyloxycarbonyl | Boc | Mild acids (e.g., Trifluoroacetic acid, TFA) wiley-vch.deresearchgate.net | Yes |

Green Chemistry Approaches in this compound Mediated Syntheses

Modern chemical synthesis places a strong emphasis on "green chemistry" principles, which aim to reduce waste and utilize more environmentally benign substances and conditions. researchgate.net In peptide synthesis, which has traditionally relied on hazardous solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), several green innovations are compatible with syntheses involving this compound. researchgate.netrsc.org

One significant advancement is the development of aqueous solid-phase peptide synthesis (ASPPS). rsc.org Research has demonstrated that the Z group can be used for Nα-amino protection in syntheses conducted within aqueous micellar systems, such as those formed by TPGS-750-M. rsc.org This indicates the feasibility of using this compound in greener solvent environments, reducing reliance on traditional organic solvents. rsc.org

The use of biocatalysts and enzyme mimics is another promising green strategy. Nanozymes, such as gold nanoparticles functionalized with peptides (Pep-Au-NPs), have been shown to catalyze the hydrolysis of Z-protected amino acid p-nitrophenyl esters, including Z-L-Ala-ONp and Z-L-Gln-ONp, in aqueous solutions. core.ac.uk This suggests that similar biocatalytic systems could be employed for reactions or deprotection steps involving this compound.

Furthermore, microwave-assisted peptide synthesis (MAPS) has emerged as a technique to accelerate reactions, often leading to higher purities and yields while reducing reaction times. nih.gov This technology, which can be applied to both solid-phase and solution-phase synthesis, is compatible with standard protecting group strategies and represents a greener approach through energy efficiency and process intensification. nih.govbiotage.co.jp

Table 2: Green Chemistry Strategies in Peptide Synthesis

| Strategy | Description | Relevance to this compound |

|---|---|---|

| Aqueous Synthesis | Using water or aqueous micellar systems as the reaction solvent to replace hazardous organic solvents like DMF or NMP. rsc.org | Syntheses using the Z-group have been successfully performed in aqueous nano-micelles, suggesting compatibility. rsc.org |

| Microwave-Assisted Synthesis | Applying microwave irradiation to accelerate coupling and deprotection steps, reducing reaction times and potential side reactions. nih.gov | Can be integrated into automated synthesis platforms using building blocks like this compound to improve efficiency. biotage.co.jp |

| Biocatalysis | Employing enzymes or nanozymes to catalyze reactions, often in aqueous media under mild conditions. core.ac.uk | Peptide-gold nanozymes have been shown to catalyze the hydrolysis of similar Z-protected ONp esters. core.ac.uk |

| Solvent-Free Reactions | Conducting reactions without a solvent, which reduces waste and can save energy. benthamdirect.com | An emerging green technique that could potentially be adapted for specific coupling reactions involving this compound. |

Integration of this compound in Automated and High-Throughput Synthesis Platforms

The demand for synthetic peptides for research, diagnostics, and therapeutics has driven the development of automated synthesis platforms. rsc.org These instruments perform the repetitive cycles of solid-phase peptide synthesis (SPPS) with high precision and efficiency. biotage.co.jp this compound is well-suited for integration into these automated workflows as a specialty building block.

In a standard automated synthesizer operating with Fmoc chemistry, the instrument can be programmed to add this compound at the desired cycle. biotage.co.jp After the automated deprotection of the N-terminal Fmoc group on the resin-bound peptide, a solution of this compound is delivered to the reaction vessel to couple with the newly freed amine. wiley-vch.de The Z-group remains on the β-alanine residue until the synthesis is complete and the peptide is cleaved from the solid support, a step that often simultaneously removes any remaining side-chain protecting groups. researchgate.net

These automated platforms are also crucial for high-throughput synthesis, which involves the parallel production of large numbers of different compounds, often organized into "libraries." umich.edu Such libraries are invaluable for drug discovery and material science. This compound can be used as a key reagent in the automated synthesis of peptide libraries containing β-alanine, enabling the rapid exploration of structure-activity relationships. The p-nitrophenyl ester is a classic activated form of the amino acid that ensures efficient coupling, a critical factor for the success of automated and high-throughput synthesis. uni-kiel.de

Flow Chemistry Applications of this compound as a Reagent

Flow chemistry, where reactions are performed in a continuously moving stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. njbio.comwuxiapptec.com These benefits include superior heat and mass transfer, enhanced safety, and greater reproducibility, making it an enabling technology for modern chemical manufacturing. mdpi.commdpi.com

While specific literature on this compound in flow chemistry is nascent, the principles and existing applications strongly support its suitability as a reagent in continuous flow systems. Reagents like this compound can be dissolved and pumped into a flow reactor to meet and react with another stream containing a nucleophile, such as an amine. The precise control over residence time and temperature in a flow reactor can optimize the peptide bond formation, potentially increasing yield and minimizing side products compared to batch reactions. njbio.comwuxiapptec.com

Flow chemistry excels at telescoping multiple synthetic steps into a single, continuous operation, eliminating the need for isolating intermediates. wuxiapptec.com A reaction involving this compound could be the first step in a longer, fully continuous synthesis of a complex target molecule. d-nb.info For example, a coupling reaction could be immediately followed by an in-line purification or a subsequent deprotection step, such as catalytic hydrogenation to remove the Z-group, which is a reaction well-established in flow systems. d-nb.info The use of packed-bed reactors containing immobilized catalysts or reagents is also a common feature of flow chemistry that could be applied to reactions involving this compound. wuxiapptec.com

Table 3: Advantages of Flow Chemistry for Reactions with this compound

| Advantage | Description |

|---|---|

| Enhanced Process Control | Precise and independent control over parameters like temperature, pressure, and residence time allows for fine-tuning reaction conditions to maximize yield and purity. wuxiapptec.commdpi.com |

| Improved Safety | The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, which is particularly important when working with reactive intermediates or performing exothermic reactions. mdpi.com |

| Superior Heat & Mass Transfer | The high surface-area-to-volume ratio of flow reactors enables rapid heating and cooling and efficient mixing, preventing hotspots and concentration gradients that can lead to side products. njbio.com |

| Scalability & Reproducibility | Scaling up a reaction is achieved by running the system for a longer duration rather than using larger reactors, ensuring consistency between lab-scale and production-scale batches. d-nb.info |

| Automation & Integration | Flow systems can be fully automated and integrated into multi-step sequences (telescoping), reducing manual handling and eliminating intermediate workup and purification steps. wuxiapptec.com |

Computational and Theoretical Studies on Z Beta Ala Onp

Molecular Modeling and Dynamics Simulations of Z-beta-Ala-ONp

Molecular modeling and molecular dynamics (MD) simulations are instrumental in understanding the conformational landscape and behavior of this compound in various environments. These methods allow researchers to model the molecule's three-dimensional structure and simulate its motion over time, providing insights into its stability, interactions, and the initial stages of its reactions.

Detailed Research Findings:

While specific MD studies exclusively focused on this compound are not prevalent in the literature, the principles are well-established from research on analogous systems, such as other activated amino acid esters and peptides. rsc.orgnih.gov For this compound, modeling would begin by defining a force field, which is a set of parameters describing the potential energy of the system's particles. MD simulations solve Newton's equations of motion for each atom, tracking their trajectories and revealing how the molecule behaves in solution. mdpi.com

Simulations can predict the preferred conformations of the molecule, influenced by the hydrophobic benzyloxycarbonyl (Z) group and the bulky p-nitrophenyl (ONp) ester group. nih.gov MD studies on similar systems have shown that such simulations can elucidate the role of hydrophobic effects in substrate stabilization and aggregation, which would be relevant for understanding how this compound interacts with catalysts or biological macromolecules. nih.govmdpi.com For instance, simulations of alanine-rich peptides have provided insights into the formation of stable oligomeric structures, a process driven by hydrophobic interactions. nih.gov These techniques could similarly be applied to understand the self-assembly or interaction dynamics of this compound.

The following interactive table illustrates typical parameters that would be defined for a molecular dynamics simulation of this compound in an aqueous environment.

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for interatomic interactions. mdpi.com |

| Water Model | TIP3P, SPC/E | Represents the explicit solvent molecules in the simulation box. mdpi.com |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature. |

| Temperature | 300 K | Simulates physiological or standard experimental conditions. researchgate.net |

| Simulation Time | 100-500 ns | Duration of the simulation to observe molecular motion and events. researchgate.net |

| Time Step | 2 fs | The interval between successive calculations of forces and positions. |

Density Functional Theory (DFT) Investigations of Transition States in this compound Reactions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. swinburne.edu.au It is particularly valuable for studying reaction mechanisms, as it can accurately model the geometry and energy of transition states. jussieu.fr For reactions involving this compound, such as its hydrolysis, DFT calculations can map the entire energy profile of the reaction pathway.

Detailed Research Findings:

DFT studies on related systems, like the hydrolysis of other esters or reactions on metal surfaces, demonstrate the power of this approach to elucidate mechanistic details. universiteitleiden.nlresearchgate.net In a typical reaction, such as the nucleophilic attack on the carbonyl carbon of this compound, DFT can be used to calculate the activation energy barrier, which is the energy difference between the reactants and the highest point on the reaction coordinate (the transition state). jussieu.fr

These calculations provide detailed information about the transition state structure, including the lengths of bonds that are breaking and forming. For example, in the hydrolysis of this compound, DFT could predict the elongation of the C-O bond to the p-nitrophenolate leaving group and the shortening of the bond between the carbonyl carbon and the incoming nucleophile (e.g., a water molecule or a catalytic residue). nih.gov Comparing the energies of different potential pathways allows researchers to determine the most likely reaction mechanism. DFT methods have been shown to be remarkably accurate in describing how the energy barrier of a reaction varies with the geometry of the system. universiteitleiden.nl

The data table below provides an example of the kind of structural and energetic data that a DFT investigation into the transition state of this compound hydrolysis might yield.

| Parameter | Ground State (Reactant) | Transition State | Significance |

|---|---|---|---|

| C=O Bond Length (Å) | ~1.21 | ~1.25 | Elongation indicates weakening of the carbonyl double bond. |

| C-ONp Bond Length (Å) | ~1.36 | ~1.80 | Significant elongation shows the bond is close to breaking. nih.gov |

| Nucleophile-C Distance (Å) | >3.00 | ~2.10 | Indicates the formation of a new bond with the carbonyl carbon. |

| Activation Energy (kcal/mol) | 15 - 25 (Hypothetical) | Represents the energy barrier that must be overcome for the reaction to occur. |

Prediction of Reactivity and Selectivity in this compound-Mediated Processes

Computational methods are powerful tools for predicting the reactivity and selectivity of chemical processes. By integrating findings from molecular modeling and DFT, researchers can understand why certain reactions are favored and how substrate structure influences reaction outcomes.

Detailed Research Findings:

For this compound, computational studies can predict its reactivity in processes like ester hydrolysis or aminolysis. The reactivity is largely governed by the electrophilicity of the carbonyl carbon and the stability of the p-nitrophenolate leaving group. DFT calculations can quantify these properties through analysis of molecular orbitals and atomic charges.

Furthermore, these models can predict selectivity when this compound is a substrate in a complex chemical or biological system. For example, studies on catalytically active peptide-nanoparticle conjugates have shown that both the position of a catalytic residue (like histidine) and the hydrophobicity of the substrate are crucial for efficiency. nih.gov In these systems, hydrophobic substrates such as Z-L-Phe-ONp and Z-L-Leu-ONp were found to be cleaved more efficiently by catalysts with nearby non-polar amino acids. nih.gov This highlights the importance of hydrophobic interactions between the substrate's Z-group and the catalyst, an effect that can be modeled computationally. reading.ac.uk

Similarly, research into amyloid-forming peptides as catalysts revealed enhanced selectivity for hydrophobic p-nitrophenyl ester substrates during the catalyst's self-assembly process. researchgate.net These findings suggest that the reactivity of this compound would also be highly dependent on the microenvironment of the reaction, particularly its hydrophobicity. Computational models can simulate these substrate-catalyst interactions to predict which binding orientations are most favorable for a reaction, thereby predicting selectivity.

The following table illustrates how computational predictions could rank the relative reactivity of this compound compared to other Z-protected amino acid esters in a hypothetical hydrophobic catalytic pocket, based on the principles of substrate hydrophobicity.

| Substrate | Side Chain | Relative Hydrophobicity | Predicted Relative Reactivity |

|---|---|---|---|

| Z-Gly-ONp | -H | Low | 1.0 |

| This compound | -CH₂CH₂- (part of backbone) | Moderate | >1.0 |

| Z-L-Ala-ONp | -CH₃ | Moderate | >1.0 |

| Z-L-Leu-ONp | -CH₂CH(CH₃)₂ | High | >>1.0 nih.gov |

| Z-L-Phe-ONp | -CH₂-Ph | Very High | >>>1.0 nih.govresearchgate.net |

Analytical Methodologies for Monitoring Reactions Involving Z Beta Ala Onp

Spectroscopic Techniques for In-Situ Reaction Monitoring (e.g., IR, NMR)

In-situ (in the reaction mixture) monitoring provides real-time data on the consumption of reactants and the formation of products without the need for sampling. bruker.com This approach is invaluable for understanding reaction kinetics and mechanisms.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for monitoring reactions involving Z-beta-Ala-ONp. bruker.com By inserting an IR probe directly into the reaction vessel, chemists can track changes in the concentrations of functional groups over time. rsc.org For a typical reaction where this compound acylates an amine, key spectral changes would include:

Decrease in the characteristic ester carbonyl (C=O) stretching frequency of the p-nitrophenyl ester in this compound.

Appearance and increase of the amide carbonyl (C=O) stretching frequency of the newly formed peptide bond.

Disappearance of the N-H bending vibration of the starting amine.

This method allows for the qualitative and quantitative tracking of the reaction's progress, helping to determine the endpoint and identify the formation of any significant intermediates or byproducts. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers detailed structural information and is inherently quantitative, making it an excellent choice for reaction monitoring. bruker.comiastate.edu By acquiring spectra at regular intervals, one can observe the reaction as it occurs within the NMR tube. iastate.edu For a reaction involving this compound, ¹H NMR spectroscopy would show:

A decrease in the signal intensity of protons specific to this compound, particularly the distinct aromatic protons of the p-nitrophenyl group.

The emergence of new signals corresponding to the protons of the newly synthesized product.

The appearance of signals from the released p-nitrophenol byproduct.

The combination of FT-IR and NMR provides a comprehensive understanding of the reaction, with NMR confirming the structure of intermediates and products suggested by IR data. bruker.com In-situ NMR is particularly useful for studying reaction kinetics and mechanisms under various conditions. nih.gov

Chromatographic Methods for Product Analysis and Purity Assessment (e.g., HPLC)

Chromatographic techniques are essential for separating complex mixtures, making them ideal for analyzing the final reaction mixture to determine product yield and purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic method for analyzing reactions involving this compound. It is used to confirm the purity of the starting material itself, which is often specified as ≥98% by HPLC. sigmaaldrich.com In a typical post-reaction analysis, a reverse-phase HPLC method would be developed to separate the components of the mixture. The separation allows for the individual quantification of:

Unreacted this compound

The desired peptide or acylated product

The p-nitrophenol byproduct

Any other side-products or impurities

By comparing the retention times and peak areas of the components to known standards, one can accurately calculate the reaction conversion, product yield, and purity. google.com Enantioselective HPLC methods can also be employed to analyze reactions where the chirality of the product is important, separating the desired enantiomer from others. nih.gov

Table 1: Illustrative HPLC Analysis of a this compound Coupling Reaction This table presents hypothetical data for educational purposes.

| Compound | Typical Retention Time (min) | Role in Reaction |

|---|---|---|

| Amine Substrate | 2.5 | Reactant |

| p-Nitrophenol | 4.2 | Byproduct |

| This compound | 8.9 | Reactant |

Mass Spectrometry Applications in Characterizing Products from this compound Reactions

Mass spectrometry (MS) is an indispensable tool for confirming the identity of reaction products by providing highly accurate molecular weight information. google.com

When this compound is used to synthesize a new molecule, such as a peptide, MS is used to verify that the reaction was successful. Techniques like Electrospray Ionization (ESI-MS) are commonly used to generate ions of the product, which are then analyzed to determine their mass-to-charge ratio (m/z). rsc.org This allows for the unambiguous confirmation of the product's molecular weight.

For more complex products or mixtures, MS is often coupled with liquid chromatography (LC-MS). nih.gov This technique separates the components of the reaction mixture via HPLC before they are introduced into the mass spectrometer. google.com.na This allows for the individual characterization of the main product, unreacted starting materials, and any byproducts. Tandem mass spectrometry (MS/MS) can be used to fragment the product ion, providing structural information that helps to confirm its sequence and the location of the newly introduced Z-beta-alanine moiety. google.com

Table 2: Expected Mass-to-Charge (m/z) Ratios for Compounds in a Hypothetical Reaction (Assuming ESI in positive mode, [M+H]⁺)

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |

|---|---|---|---|

| This compound | C₁₇H₁₆N₂O₆ | 344.32 | 345.32 |

| Glycine Methyl Ester | C₃H₇NO₂ | 89.09 | 90.09 |

| Product: Z-β-Ala-Gly-OMe | C₁₄H₁₈N₂O₅ | 294.30 | 295.30 |

Spectrophotometric Assays for Monitoring Cleavage of p-Nitrophenyl Esters

One of the most direct and convenient methods for monitoring reactions involving this compound is to measure the rate of p-nitrophenyl ester cleavage. This is possible because the byproduct of the reaction, p-nitrophenol, has a distinct yellow color in solution at neutral or basic pH, which can be quantified using a UV-Vis spectrophotometer. ulisboa.pt

The principle of the assay is straightforward:

The p-nitrophenyl ester (this compound) is colorless.

Upon cleavage (hydrolysis or aminolysis), the p-nitrophenolate anion is released.

This anion exhibits strong absorbance at a wavelength between 405 and 420 nm. asm.orgd-nb.info

By monitoring the increase in absorbance at this wavelength over time, the rate of the reaction can be determined in real-time. researchgate.net This method is widely used in enzyme kinetics to measure the activity of proteases and esterases that can hydrolyze p-nitrophenyl ester substrates. asm.orgacs.org The rate of product formation (p-nitrophenol) is directly proportional to the rate of this compound consumption.

Table 3: Summary of the Spectrophotometric Assay for p-Nitrophenyl Ester Cleavage

| Parameter | Description |

|---|---|

| Principle | Detection of the chromophoric p-nitrophenolate anion released upon ester cleavage. ulisboa.ptresearchgate.net |

| Chromophore | p-Nitrophenolate ion |

| Wavelength (λmax) | ~405-420 nm asm.org |

| Instrumentation | UV-Vis Spectrophotometer |

| Output | Change in Absorbance vs. Time |

| Application | Real-time kinetic analysis of hydrolysis or aminolysis reactions. researchgate.net |

Comparative Analysis of Z Beta Ala Onp with Alternative Activated Esters and Coupling Reagents

Comparative Reactivity and Efficiency in Amide Bond Formation

The reactivity of an activated ester is a measure of how readily it undergoes aminolysis to form a new amide bond. While effective, p-nitrophenyl (ONp) esters like Z-beta-Ala-ONp are generally considered to be less reactive than many other classes of activating groups. thieme-connect.de

Compared to other activated esters, the reactivity of ONp esters is lower than that of N-hydroxysuccinimide (NHS or OSu) esters, which can be orders ofmagnitude faster in aminolysis reactions. mst.edu Studies have also shown that esters like 6-chloro-2-pyridyl esters (OPyCl) exhibit much higher reactivity than their ONp counterparts in solvents such as dioxane and dimethylformamide (DMF). nih.gov The level of activation for substituted phenyl esters correlates with the acidity of the corresponding phenol, increasing in the order of 4-nitrophenyl < 2,4,5-trichlorophenyl < pentachlorophenyl < pentafluorophenyl. thieme-connect.de

When compared to modern coupling reagents, the difference in efficiency becomes more pronounced. Reagents such as the phosphonium-type (BOP, PyBOP) and aminium/uronium-type (HBTU, HATU, COMU) achieve high coupling rates that significantly surpass traditional active ester methods. bachem.com These reagents react with a carboxylic acid in situ to form highly reactive intermediates, such as OBt or OAt esters, which then rapidly couple with an amine. acs.org This one-pot procedure is often more efficient than the two-step process involving the pre-formation and isolation of an active ester like this compound. bachem.comsci-hub.st

| Activating Method | Relative Reactivity | Typical Use Case |

|---|---|---|

| This compound (p-Nitrophenyl Ester) | Moderate | Stepwise synthesis, fragment condensation thieme-connect.de |

| N-Hydroxysuccinimide (NHS) Esters | High | Acylation in organic and aqueous solutions mst.edubachem.com |

| Pentafluorophenyl (Pfp) Esters | Very High | Couplings in automated solid-phase synthesis thieme-connect.debachem.com |

| Uronium/Aminium Reagents (HATU, HBTU) | Very High | Rapid in situ couplings in solid-phase and solution synthesis bachem.comacs.org |

| Phosphonium (B103445) Reagents (PyBOP) | Very High | In situ couplings, especially for reducing side reactions like guanidinylation bachem.com |

Advantages and Limitations of this compound in Specific Synthetic Scenarios

Despite its moderate reactivity, this compound and other p-nitrophenyl esters offer distinct advantages in certain synthetic contexts. A primary benefit is their stability. ONp esters are often crystalline solids that can be purified, characterized, and stored, which is not possible for the transient intermediates generated by in situ coupling reagents. thieme-connect.desci-hub.st This stability makes them particularly useful for the synthesis of N-protected glutamine and asparagine derivatives, where their use can circumvent dehydration side reactions that occur with carbodiimide-mediated couplings. thieme-connect.de

The use of the benzyloxycarbonyl (Z) protecting group in this compound provides robust protection against racemization, even when reactions are conducted at elevated temperatures up to 90°C. nih.gov This makes the compound suitable for syntheses that may require heating to drive the reaction to completion.

However, the primary limitation of this compound is its lower reaction speed compared to modern alternatives. mst.edunih.govbachem.com In scenarios requiring rapid synthesis, such as automated solid-phase peptide synthesis (SPPS), the use of pre-formed ONp esters is less common in favor of faster in situ protocols. bachem.com Furthermore, while generally reliable, the success of ONp esters can be sequence-dependent. For instance, in a challenging synthesis of a depsipeptide, a coupling attempt using an N-Boc-Ala-ONp procedure failed to yield the desired product. rsc.org

| Aspect | Advantages of this compound | Limitations of this compound |

|---|---|---|

| Stability | Crystalline, isolable, and storable solid thieme-connect.desci-hub.st | - |

| Reaction Speed | - | Slower aminolysis compared to NHS esters and modern coupling reagents mst.edunih.gov |

| Synthetic Control | Allows for controlled, stepwise addition; useful for specific derivatives (e.g., Gln, Asn) to avoid side reactions thieme-connect.de | Two-step process (activation then coupling) can be less efficient than one-pot methods bachem.com |

| Racemization Control | The Z-group provides excellent protection against racemization, even at high temperatures nih.gov | - |

| Applicability | Well-suited for solution-phase synthesis and fragment condensation thieme-connect.de | Less ideal for rapid, automated solid-phase synthesis; can be ineffective in sterically hindered couplings bachem.comrsc.org |

Evaluation of Side Reactions and Racemization Propensity in this compound-Mediated Couplings

A significant advantage of the p-nitrophenyl ester method is its relatively low propensity to induce racemization, particularly when compared to other activated esters of a similar era. In a critical test coupling the peptide fragment Pro-Val to Pro, the ONp ester method resulted in almost no racemization. tandfonline.comtandfonline.com In contrast, methods using N-hydroxypiperidine or thiophenyl esters showed significant levels of racemization under the same conditions. tandfonline.comtandfonline.com

The mechanism for racemization of Z-protected peptide p-nitrophenyl esters involves the formation of an oxazolone (B7731731) intermediate, which is catalyzed by base. acs.orgrsc.org The Z-protecting group itself helps to suppress this pathway, contributing to the optical purity of the final product. nih.gov The mild reactivity of ONp esters is also beneficial, as they are less likely to cause undesired side reactions with functional groups present in amino acid side chains. researchgate.net

However, racemization is not impossible. It can be induced during the initial activation step if harsh conditions are used to form the ONp ester from a protected peptide acid. tandfonline.comtandfonline.com For example, activating Z-Pro-Val-OH directly to its ONp ester with DCC can lead to significant racemization before the coupling step even begins. tandfonline.com Therefore, for preserving optical integrity, it is preferable to use pre-formed, purified Z-amino acid-ONp building blocks.

| Activated Ester Method | Racemization in Pro-Val + Pro Coupling tandfonline.comtandfonline.com | Primary Racemization Mechanism |

|---|---|---|

| p-Nitrophenyl (ONp) Ester | Almost none detected | Oxazolone formation (base-catalyzed) acs.orgrsc.org |

| N-Hydroxysuccinimide (OSu) Ester | Almost none detected | Oxazolone formation |

| N-Hydroxypiperidine Ester | Significant | Oxazolone formation |

| Thiophenyl Ester | Significant | Oxazolone formation |

Future Perspectives and Emerging Research Directions for Z Beta Ala Onp

Exploration of Z-beta-Ala-ONp in Non-Peptide Synthetic Applications

While this compound is a well-known reagent for introducing β-alanine into peptide chains, its potential as a versatile building block in polymer and materials science is an emerging area of significant interest. The presence of an activated ester group makes it suitable for covalent modification of various materials and for use as a monomer in polymerization reactions.

Future research is directed towards using this compound for the synthesis of functional polymers and surfaces. The β-alanine unit can act as a flexible spacer, influencing the physical properties of the resulting material. Its integration into polymer backbones or as a linker for surface coatings can impart biocompatibility and specific functionalities. For instance, research into peptide-polymer conjugates, such as those involving PEGylated dendrimers or cellulose (B213188) derivatives, highlights the utility of activated amino acids in creating advanced materials for drug delivery. acs.orgnih.govresearchgate.net this compound is a prime candidate for similar applications, where it can serve as a linker to attach therapeutic agents or targeting moieties to polymer scaffolds. nih.gov

The covalent attachment of polymers like poly[N-(2-hydroxypropyl)methacrylamide] (pHPMA) to nanoparticles often utilizes reactive groups such as p-nitrophenyl (ONp) esters to form stable amide bonds. acs.org This suggests a direct application for this compound in surface modification of drug delivery systems, where the β-alanine component can enhance biocompatibility or alter surface charge. The exploration of this compound in these non-peptidic contexts could lead to the development of novel biomaterials with tailored properties for tissue engineering, controlled-release drug systems, and diagnostic applications.

Table 1: Potential Non-Peptide Applications for this compound

| Application Area | Role of this compound | Potential Outcome/Advantage | Relevant Research Context |

|---|---|---|---|

| Polymer Chemistry | Monomer in polycondensation reactions | Creation of poly-β-alanine (Nylon-3) derivatives with specific protecting groups, enabling further functionalization. utexas.edu | utexas.edu |

| Drug Delivery Systems | Linker for conjugating drugs to polymer carriers (e.g., PEG, dendrimers). acs.orgnih.gov | Improved drug solubility, enhanced stability of the active drug form, and targeted delivery. nih.gov | acs.orgnih.gov |

| Biomaterial Surface Modification | Reagent for covalently coating surfaces (e.g., nanoparticles, implants) with β-alanine moieties. acs.org | Enhanced biocompatibility, controlled surface hydrophilicity, and attachment points for other biomolecules. | acs.org |

| Peptidomimetics | Building block for non-natural oligomers with defined secondary structures. | Development of protease-resistant therapeutics with improved in vivo stability. sigmaaldrich.com | sigmaaldrich.com |

Sustainable Production and Utilization of this compound

The growing emphasis on green chemistry is influencing the entire lifecycle of chemical compounds, from synthesis to application. For this compound, this translates into two main research thrusts: the sustainable production of its precursor, β-alanine, and the development of environmentally benign methods for its use in synthesis.

Conventional chemical synthesis of β-alanine often involves harsh reaction conditions, high temperatures, and strong acids or bases, leading to significant energy consumption and by-product formation. frontiersin.org A major emerging research direction is the shift towards biocatalytic and fermentative routes for β-alanine production. utexas.edu These biological methods, which include enzymatic conversion and whole-cell synthesis, offer mild reaction conditions, high product specificity, and lower environmental impact. utexas.edufrontiersin.org Researchers are actively engineering microorganisms like Escherichia coli and Corynebacterium glutamicum to efficiently produce β-alanine from renewable feedstocks such as L-aspartate or fumaric acid. frontiersin.orggoogle.com Advances in metabolic engineering and enzyme optimization are expected to make these biosynthetic routes economically competitive with traditional chemical methods, thereby providing a sustainable source for the β-alanine core of this compound. frontiersin.org

On the utilization front, research is focused on reducing the reliance on hazardous organic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) in peptide synthesis. rsc.orgbrieflands.com A significant goal is the implementation of Aqueous Solid-Phase Peptide Synthesis (ASPPS), where water is used as the primary solvent. csic.es Future work will likely involve adapting reagents like this compound for use in these greener solvent systems, possibly through the use of water-dispersible nanoparticles or surfactant-based micellar catalysis. acs.orgcsic.es The development of such methods would drastically reduce the environmental footprint associated with the use of this compound in synthetic applications.

Table 2: Comparison of Production Routes for β-Alanine Precursor

| Method | Typical Substrates/Precursors | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Chemical Synthesis | Acrylonitrile, succinimide, malonic acid | High temperature, high pressure, strong acids/bases | Well-established, mature technology | High energy consumption, by-product formation, harsh conditions. frontiersin.org |

| Enzymatic Conversion (Biocatalysis) | L-aspartate, fumaric acid, β-aminopropionitrile. frontiersin.org | Mild (physiological) temperature and pH | High specificity, low by-products, environmentally friendly. utexas.edu | Cost of enzyme purification, enzyme stability and inhibition. utexas.edu |

| Whole-Cell Synthesis (Fermentation) | Glucose, fatty acids, methanol. frontiersin.org | Standard fermentation conditions | Avoids enzyme purification, can use inexpensive feedstocks. utexas.edufrontiersin.org | Requires metabolic engineering of microbes, optimization of fermentation process. |

Development of Novel this compound Derivatives for Enhanced Reactivity or Selectivity

To meet the demands of increasingly complex synthetic targets, there is a continuous need for reagents with fine-tuned properties. A promising research avenue is the rational design and synthesis of novel derivatives of this compound to achieve enhanced reactivity, improved selectivity, or compatibility with different reaction conditions.

Modifications can be targeted at either the N-terminal protecting group (Z) or the C-terminal activating group (ONp).

Protecting Group Modification: While the benzyloxycarbonyl (Z) group is stable and widely used, its removal typically requires hydrogenolysis, which is not compatible with all functional groups (e.g., sulfur-containing residues or alkynes). Future research could focus on replacing the Z-group with other urethane-type protectors like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butoxycarbonyl). rsc.orgwiley-vch.de An Fmoc-β-Ala-ONp derivative would be compatible with the most common SPPS workflows, allowing for seamless integration into automated synthesis. A Boc-β-Ala-ONp derivative would offer an alternative acid-labile option.

Activating Group Modification: The p-nitrophenyl (ONp) ester provides a good balance of reactivity and stability. However, for specific applications, higher or lower reactivity might be desirable. Research has shown that other activating groups, such as pentachlorophenyl (OPcp) esters or thiazolidine-2-thione (TT) esters, can offer different reactivity profiles. acs.orgresearchgate.net For example, TT-activated polymers have demonstrated faster and more efficient coupling reactions compared to their ONp-activated counterparts. acs.org Developing a library of β-alanine esters with various activating groups would provide chemists with a toolkit to optimize coupling efficiency for different substrates, minimize side reactions like racemization, and control reaction kinetics. researchgate.net

Furthermore, derivatives can be designed for specific biological applications. The development of β-alanine analogs as potent glucagon (B607659) receptor antagonists demonstrates that modifying the core structure can lead to molecules with valuable pharmacological properties. nih.gov Future work could explore derivatives of this compound where the phenyl ring of the Z-group or the nitrophenyl group is functionalized to act as a fluorescent tag, a cross-linker, or a handle for purification, thereby creating multifunctional building blocks for medicinal chemistry and chemical biology.

Table 3: Potential Derivatives of this compound and Their Properties

| Derivative Type | Example Modification | Anticipated Advantage | Research Rationale |

|---|---|---|---|

| Protecting Group (N-terminus) | Replace Z with Fmoc | Compatibility with standard Fmoc-SPPS chemistry; deprotection under mild basic conditions. | rsc.orgbrieflands.com |

| Protecting Group (N-terminus) | Replace Z with Boc | Compatibility with Boc-SPPS chemistry; deprotection under mild acidic conditions (e.g., TFA). | nih.govbrieflands.com |

| Activating Group (C-terminus) | Replace ONp with Thiazolidine-2-thione (TT) | Potentially faster and more efficient coupling reactions, especially in polymer modification. acs.org | acs.org |

| Activating Group (C-terminus) | Replace ONp with Pentachlorophenyl (OPcp) | Higher reactivity for sterically hindered couplings; different racemization tendencies. researchgate.net | researchgate.net |

| Functionalized Moiety | Attach a fluorescent dye to the Z-group's phenyl ring | Creates a trackable building block for studying reaction kinetics or localization in biological systems. | N/A |

Q & A

Q. How can researchers enhance reproducibility when reporting this compound-based methodologies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.